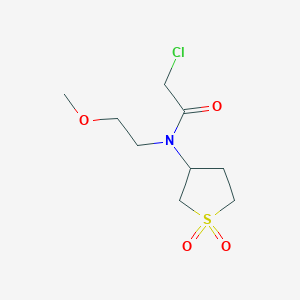
1-(5-Chloro-2-methoxyphenyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-((5-methylisoxazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C13H14ClN3O3 and its molecular weight is 295.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urea Derivatives in Biosensing Technologies
Urea derivatives, including compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, are increasingly explored for their applications in biosensing technologies. For instance, urea biosensors have been developed to detect and quantify urea concentrations in various environments, leveraging the compound's interaction with enzymes such as urease. These biosensors are critical in diagnosing and managing diseases related to abnormal urea levels and have applications in agriculture, food preservation, and environmental monitoring (Botewad et al., 2021).
Environmental and Agricultural Applications
The environmental persistence and bioactivity of urea derivatives underscore their significance in environmental science and agriculture. Research on ureaform, a condensation product of urea and formaldehyde, has revealed its utility as a slow-release fertilizer, offering a more sustainable approach to nitrogen delivery in agricultural practices. This technology enhances plant growth while minimizing nitrogen leaching, thereby reducing environmental pollution (Alexander & Helm, 1990).
Energy Storage and Hydrogen Carrier Potential
Innovative research has explored the use of urea as a hydrogen carrier, highlighting its potential to serve as a safe, sustainable, and long-term energy supply. Urea's attributes, including non-toxicity, stability, and ease of transport and storage, make it an appealing candidate for fuel cell applications. The abundance and low cost of urea further enhance its attractiveness as a renewable energy source (Rollinson et al., 2011).
Role in Drug Design and Pharmacological Research
The unique hydrogen bonding capabilities of urea derivatives make them critical in drug design, where they are used to modulate the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Various urea derivatives have been studied as modulators of biological targets, illustrating the versatility of urea in medicinal chemistry (Jagtap et al., 2017).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-8-9(7-16-20-8)6-15-13(18)17-11-5-10(14)3-4-12(11)19-2/h3-5,7H,6H2,1-2H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULDQPYYGEXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)
![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)

![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)



![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)


![2,5-Dimethylphenyl [5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B2892281.png)
